molecular formula C21H27N3O4S B2797384 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 878055-62-0

2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2797384
M. Wt: 417.52
InChI Key: PIJLFAHNNZORII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Studies

Compounds containing piperidinyl groups have been studied for their metabolic fate in agricultural contexts. For example, O,O-dipropyl S-[2-(2′-methyl-1′-piperidinyl)-2-oxo-ethyl] phosphorodithioate (C 19 490, piperophos) was investigated for its metabolism in paddy rice. The study traced the metabolism of this compound in rice, identifying several metabolites, including 2-(2′-methyl-1′-piperidinyl)-2-oxo-ethane sulfonic acid among others. This research is pivotal for understanding the environmental impact and safety of such compounds in agriculture (Mayer et al., 1981).

Medicinal Chemistry

Compounds with pyrrolidinyl and piperidinyl groups have been synthesized and evaluated for their potential in medicinal chemistry, particularly as inhibitors of blood platelet aggregation and antibacterial agents. For instance, a study explored the synthesis of (2-Piperidine)- and (2-pyrrolidine)ethanones as inhibitors of blood platelet aggregation, highlighting their potential therapeutic applications (Grisar et al., 1976). Another research synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups at C-7, including pyrrolidine and piperidine derivatives, to explore their antibacterial properties (Miyamoto et al., 1987).

Anticancer Activity

The synthesis and evaluation of compounds for anticancer activity is another significant area of research. A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives highlighted their synthesis and subsequent evaluation for anticancer properties, providing insights into their potential as therapeutic agents (Kumar et al., 2013).

Process Development

The development of efficient manufacturing processes for compounds with therapeutic potential is crucial. Research on the production of 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole exemplifies the process development efforts to produce key intermediates for protein kinase C inhibitors, underscoring the importance of these compounds in pharmaceutical manufacturing (Boini et al., 2006).

properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-12-6-7-13-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-10-4-1-5-11-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJLFAHNNZORII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

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